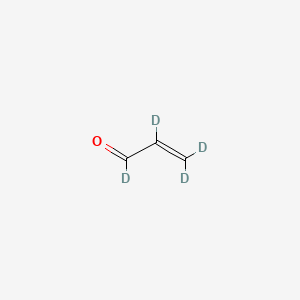
N-Acetyl-D-glucosamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .
Synthesis Analysis
The synthesis of N-Acetyl-D-glucosamine-d3 involves the selective functionalization of the different hydroxyl substituents on D-glucose and D-glucosamine, resulting in small molecular gelators . A library of fourteen ester derivatives was synthesized and characterized . The ester derivatives typically formed gels in pump oil and aqueous mixtures of dimethyl sulfoxide or ethanol .Molecular Structure Analysis
N-Acetyl-D-glucosamine-d3 is an acetylated form of glucosamine, a glucose derivative . It plays a role in prokaryotic metabolism and is used as a monomer in chitin, hyaluronic acid, and polymers within the cell wall .Chemical Reactions Analysis
N-Acetylglucosamine can undergo a chemical reaction catalyzed by the enzyme N-acetylglucosamine deacetylase . The reaction involves the conversion of N-acetyl-D-glucosamine and water into D-glucosamine and acetate .Physical And Chemical Properties Analysis
N-Acetyl-D-glucosamine-d3 is a hydrophilic molecule and is mostly water-soluble . It has a molar mass of 221.21 g/mol .Wissenschaftliche Forschungsanwendungen
Organogelation and Low Molecular Weight Gelators (LMWGs)
N-Acetyl-D-glucosamine-d3 derivatives have been explored as effective low molecular weight gelators (LMWGs). These compounds can form gels in polar solvents and aqueous mixtures. The presence of the 3-hydroxyl group is crucial for hydrogen bonding, which plays a key role in organogelation. Interestingly, amide derivatives (3) tend to be more effective gelators than the corresponding esters (1), attributed to the enhanced hydrogen bonding capacity of the amido group .
Biomedical Applications
N-Acetyl-D-glucosamine (GlcNAc) and its deuterated form have potential biomedical applications. Some notable areas include:
Cell Wall Components and Morphogenesis Regulation
GlcNAc is a fundamental component of various structures:
- Extracellular Matrix of Animal Cells : It plays a role in cell adhesion and signaling. Additionally, GlcNAc stimulates morphological and stress responses across different organisms .
Inflammation Modulation and Neurodegeneration
N-Acetylglucosamine (GlcNAc) acts as a triple modulator:
- Neurodegeneration : It impacts neurodegenerative pathways. GlcNAc promotes biosynthesis of N-linked glycans, which interact with galectins to regulate glycoprotein clustering, signaling, and endocytosis .
Lectin Histochemistry and Borrelia burgdorferi Cultivation
N-Acetyl-D-glucosamine has been used in lectin histochemistry as a sugar for competitive inhibition. Additionally, it serves as a component in Barbour-Stonner-Kelly (BSK) medium for cultivating Borrelia burgdorferi spirochetes strains .
Drug Delivery and Imaging Applications
Chitosan oligosaccharide, derived from GlcNAc, has been investigated as a drug carrier for molecular therapies. It also plays a role in imaging for tumor and cancer detection .
Safety And Hazards
Zukünftige Richtungen
Research on microbial fermentation production of GlcN is attracting many researchers due to its advantages of mild conditions, low environmental pollution, high production intensity, and product safety . This method can effectively solve the problem of shrimp and crab hydrolysis process, which has certain guiding significance for the further production, research, and production of glucosamine .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OSEDBHPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746937 |
Source


|
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glucosamine-d3 | |
CAS RN |
77369-11-0 |
Source


|
| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)